PNB-001 -

PNB-001

Catalog Number: EVT-8395802
CAS Number:
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PNB-001 occurs through two main stages:

  1. Formation of Arylated Furanones: Mucochloric acid is reacted under Lewis acid conditions to yield a series of arylated dichlorinated furanones. This initial step sets the stage for subsequent modifications to create the desired pyrrolone structure.
  2. N-Alkylation: The arylated furanones are then reacted with aryl alkyl amines to produce the final product, PNB-001. The process is characterized by high yields (up to 85%) and involves purification through crystallization techniques .

Technical details include:

  • Reagents: Mucochloric acid, various aryl amines.
  • Conditions: Reactions typically occur under reflux with stirring, followed by extraction and crystallization.
  • Analytical Techniques: Proton Nuclear Magnetic Resonance (NMR), Carbon NMR, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

The molecular structure of PNB-001 features a five-membered pyrrolone ring with a chloro substituent and a phenylethyl side chain. Key structural data include:

  • Molecular Formula: C18H18ClN
  • Molecular Weight: Approximately 304.79 g/mol
  • Melting Point: 145–148 °C
  • NMR Data:
    • Proton NMR (CDCl₃): δ = 7.22–7.49 (m, 7H), 3.68 (m, 2H)
    • Carbon NMR (CDCl₃): Key peaks at 167.7, 155.5, and 138.8 ppm .

This structural configuration is pivotal for its interaction with the cholecystokinin receptors.

Chemical Reactions Analysis

PNB-001 undergoes several notable chemical reactions:

  1. Receptor Binding Assays: The compound exhibits selective binding to cholecystokinin 2 receptors, which is crucial for its pharmacological activity.
  2. In Vivo Reactions: In preclinical studies involving animal models, PNB-001 demonstrated significant analgesic effects in tests such as the hotplate and tail immersion assays. These reactions indicate its potential efficacy in pain management without significant side effects typically associated with other analgesics .

Technical details regarding these reactions include:

  • Concentration-response curves indicating effective dosages.
  • Comparative analysis with established CCK antagonists to evaluate relative potency.
Mechanism of Action

PNB-001 functions primarily as an antagonist at the cholecystokinin 2 receptor site. Its mechanism involves:

  1. Binding Affinity: The compound binds selectively to the CCK2 receptor, blocking endogenous ligands like gastrin from exerting their effects.
  2. Signal Disruption: By inhibiting receptor activation, PNB-001 reduces downstream signaling pathways associated with pain perception and inflammation.

Research indicates that the introduction of specific substituents enhances binding affinity and selectivity towards CCK receptors, contributing to its therapeutic potential in treating conditions like inflammatory bowel disease .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents such as methanol and ethanol.

Chemical Properties:

Relevant data includes:

  • Infrared Spectroscopy (IR) data indicating functional groups present within the molecule.
  • Detailed NMR spectra confirming structural integrity post-synthesis .
Applications

PNB-001 shows promise in various scientific applications:

  1. Pharmacology: As a cholecystokinin receptor antagonist, it is being investigated for its potential use in treating gastrointestinal disorders and managing pain associated with inflammatory conditions.
  2. Preclinical Studies: Ongoing research focuses on its efficacy in animal models to support future clinical trials aimed at evaluating its safety and effectiveness in human subjects suffering from chronic pain or inflammatory diseases .
Historical Context and Pharmacological Significance of PNB-001

Evolution of Cholecystokinin Receptor Antagonists in Drug Discovery

The investigation of cholecystokinin (CCK) receptor antagonists represents a significant chapter in gastrointestinal and neuropharmacology. Initial pharmacological efforts in the late 1970s and early 1980s focused on non-selective peptide antagonists derived from endogenous CCK fragments, such as proglumide and benzotript. These early compounds suffered from poor metabolic stability, limited oral bioavailability, and inadequate receptor selectivity, restricting their therapeutic utility. A transformative breakthrough emerged with the discovery of asperlicin in 1985—a non-peptidal fungal alkaloid that served as the first potent and selective CCK receptor antagonist. This natural product inspired the development of synthetic derivatives like devazepide (a CCK1-selective antagonist) and L-365,260 (a CCK2-selective antagonist), which became essential research tools for elucidating CCK receptor physiology [6].

The structural refinement of CCK antagonists progressed through multiple generations:

  • First-generation antagonists: Characterized by peptidal structures with high polarity
  • Second-generation antagonists: Featured benzodiazepine scaffolds with improved lipophilicity
  • Third-generation antagonists: Incorporated diverse heterocyclic systems with enhanced receptor subtype discrimination

This evolution addressed fundamental pharmacokinetic limitations while simultaneously improving receptor binding affinity and subtype specificity. The historical trajectory demonstrates how natural product discovery, medicinal chemistry optimization, and receptor pharmacology converged to produce sophisticated therapeutic candidates targeting CCK pathways [7].

Table 1: Evolution of CCK Receptor Antagonists

GenerationRepresentative CompoundsKey AdvancementsLimitations
First (1980s)Proglumide, BenzotriptPeptidomimetic designLow potency, poor specificity
Second (1990s)Devazepide, L-365,260Non-peptidal scaffolds, nanomolar affinityMetabolic instability, formulation challenges
Third (2000s+)PNB-001, NetazepideIsoform selectivity, dual-action mechanismsComplex synthesis, receptor polymorphism effects

Rationale for Isoform-Selective Targeting (Cholecystokinin 2 vs. Cholecystokinin 1)

Cholecystokinin receptors exist as two distinct subtypes with divergent biological roles:

  • Cholecystokinin 1 receptor: Primarily located in peripheral tissues (gallbladder, smooth muscle, pancreatic acinar cells), regulating digestive functions including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying
  • Cholecystokinin 2 receptor: Predominantly expressed in the central nervous system, stomach, and immune cells, modulating gastric acid secretion, anxiety responses, nociception, and inflammatory cascades [4] [6]

The pharmacological rationale for selective Cholecystokinin 2 antagonism stems from its pro-inflammatory signaling role. Cholecystokinin 2 activation induces interleukin-8 production, neutrophil chemotaxis, and substance P release—key mediators in inflammatory and nociceptive pathways. In contrast, Cholecystokinin 1 blockade may disrupt gastrointestinal motility and satiety signals, providing no therapeutic benefit for inflammation. PNB-001 emerged as a highly selective Cholecystokinin 2 antagonist (IC₅₀ < 100 nM) with minimal affinity for Cholecystokinin 1 receptors (>1000-fold selectivity), enabling precise targeting of inflammatory mechanisms without gastrointestinal dysregulation [4].

Experimental evidence confirms that PNB-001 exerts potent immunomodulatory effects through Cholecystokinin 2 blockade. In a randomized clinical study of moderate COVID-19 patients, PNB-001 co-administered with standard care significantly reduced key inflammatory markers versus standard care alone by day 14:

  • Interleukin-6 reduction: 73% greater decrease (p<0.05)
  • C-reactive protein reduction: 68% greater decrease (p<0.05)
  • Neutrophil-lymphocyte ratio normalization: Accelerated by 2.4 days (p<0.05)

These findings demonstrate PNB-001's ability to modulate the cytokine storm phenomenon through specific Cholecystokinin 2 antagonism, validating the isoform-targeting approach [2].

Table 2: Functional Differentiation of Cholecystokinin Receptor Subtypes

ParameterCholecystokinin 1 ReceptorCholecystokinin 2 Receptor
Primary Tissue DistributionGallbladder, pancreas, ileumBrain, stomach, immune cells
Physiological FunctionsDigestive enzyme secretion, gallbladder contraction, satietyGastric acid secretion, anxiety modulation, nociception
Inflammatory RoleLimited involvementMediates leukocyte recruitment, cytokine release, pain signaling
PNB-001 Selectivity ProfileNegligible interaction (IC₅₀ >10,000 nM)High-affinity antagonism (IC₅₀ ~85 nM)

Emergence of Dual-Action Ligands in Inflammatory Modulation

The paradigm of single-target pharmacology has shifted toward compounds with polypharmacological profiles, particularly for complex pathophysiological processes like inflammation. PNB-001 exemplifies this transition through its dual mechanism: Cholecystokinin 2 antagonism coupled with Cholecystokinin 1 agonism. This configuration simultaneously blocks pro-inflammatory Cholecystokinin 2 signaling while activating anti-inflammatory Cholecystokinin 1 pathways—a strategic approach to restore immunological balance [2] [4].

The pharmacological advantage of dual-action ligands resides in their ability to:

  • Amplify therapeutic effects through complementary mechanisms
  • Overcome pathway redundancy in inflammatory cascades
  • Reduce compensatory overactivation observed with single-target inhibitors
  • Provide broader activity spectrum within the biological network

In the context of inflammatory resolution, PNB-001's dual activity mirrors endogenous mechanisms observed in specialized pro-resolving mediators (e.g., lipoxins, resolvins) that activate multiple anti-inflammatory receptors like Formyl Peptide Receptor 2. Similar to PNB-001, Formyl Peptide Receptor 2 exhibits context-dependent functionality, resolving inflammation through coordinated modulation of neutrophil infiltration, macrophage phagocytosis, and cytokine production [5]. This parallel suggests that inherent biological systems employ multi-target strategies for inflammation control—a principle now harnessed in drug design.

Properties

Product Name

PNB-001

IUPAC Name

4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2

InChI Key

DXVXKGRKAPTSKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.